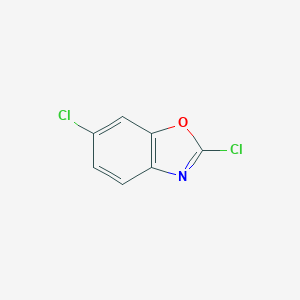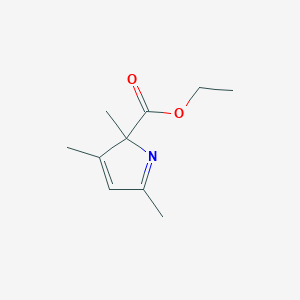
Ethyl 2,3,5-trimethyl-2H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,3,5-trimethyl-2H-pyrrole-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as ETMPC and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of ETMPC is not fully understood. However, studies have suggested that it may act by inhibiting the growth of microorganisms and cancer cells by disrupting their cell membranes. It has also been suggested that ETMPC may interact with certain enzymes and proteins, leading to their inhibition or activation.
Efectos Bioquímicos Y Fisiológicos
ETMPC has been shown to possess various biochemical and physiological effects. In vitro studies have demonstrated that ETMPC exhibits potent antimicrobial and antifungal activity against various pathogens. It has also been shown to possess anticancer activity by inducing apoptosis in cancer cells. In vivo studies have demonstrated that ETMPC exhibits low toxicity and is well-tolerated by animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ETMPC possesses various advantages for lab experiments. It is easy to synthesize and purify, making it readily available for use in various experiments. It is also stable under various conditions, making it suitable for use in experiments that require prolonged exposure to different environments. However, ETMPC also possesses some limitations. It is highly reactive and can easily react with other compounds, leading to the formation of unwanted byproducts. It is also relatively expensive compared to other compounds, limiting its use in large-scale experiments.
Direcciones Futuras
There are various future directions for the study of ETMPC. One potential direction is the development of ETMPC-based materials with unique properties, such as high conductivity or high strength. Another direction is the investigation of the mechanism of action of ETMPC, which may lead to the development of more potent antimicrobial or anticancer agents. Additionally, the study of ETMPC in combination with other compounds may lead to the development of novel drug candidates for the treatment of various diseases.
Métodos De Síntesis
ETMPC can be synthesized using various methods, including the reaction of 2,3,5-trimethylpyrrole with ethyl chloroformate in the presence of a base. Another method involves the reaction of 2,3,5-trimethylpyrrole with ethyl oxalyl chloride in the presence of a base. Both methods result in the formation of ETMPC with high purity.
Aplicaciones Científicas De Investigación
ETMPC has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, ETMPC has been shown to possess antimicrobial, antifungal, and anticancer properties. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease. In material science, ETMPC has been used as a building block for the synthesis of various polymers and materials. In organic synthesis, ETMPC has been used as a versatile reagent for the synthesis of various compounds.
Propiedades
Número CAS |
111400-67-0 |
|---|---|
Nombre del producto |
Ethyl 2,3,5-trimethyl-2H-pyrrole-2-carboxylate |
Fórmula molecular |
C10H15NO2 |
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
ethyl 2,3,5-trimethylpyrrole-2-carboxylate |
InChI |
InChI=1S/C10H15NO2/c1-5-13-9(12)10(4)7(2)6-8(3)11-10/h6H,5H2,1-4H3 |
Clave InChI |
MTHPYVPIDJHBOF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(C(=CC(=N1)C)C)C |
SMILES canónico |
CCOC(=O)C1(C(=CC(=N1)C)C)C |
Sinónimos |
2H-Pyrrole-2-carboxylicacid,2,3,5-trimethyl-,ethylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



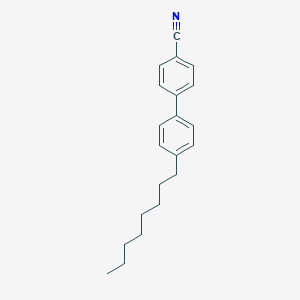
![N-(2-Hydroxyethyl)-N-[2-[2-[2-hydroxyethyl-(4-methylphenyl)sulfonylamino]ethoxy]ethyl]-4-methylbenzenesulfonamide](/img/structure/B51354.png)

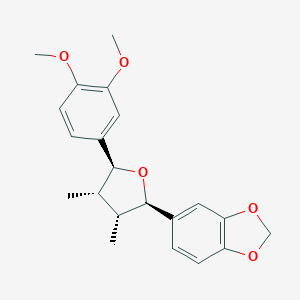
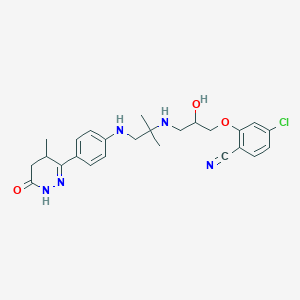
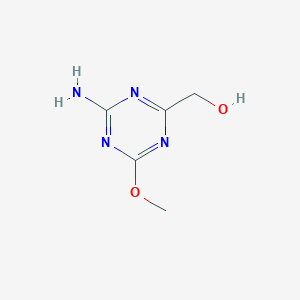
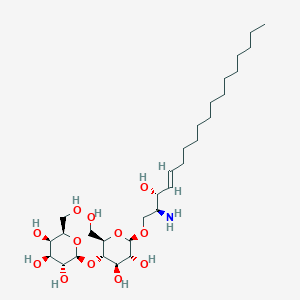
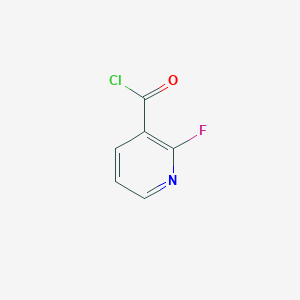
![4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-2-carboxylic acid](/img/structure/B51371.png)
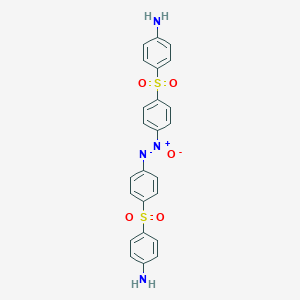
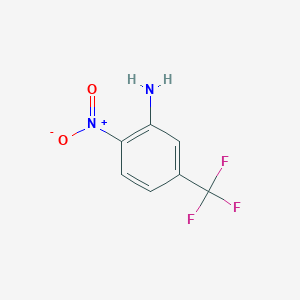
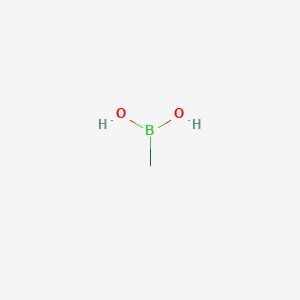
![2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(1-sulfo-2-naphthalenyl)azo]-](/img/structure/B51378.png)
